molecular formula C18H11BrFN3O2 B2476520 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 1207000-08-5

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one

Cat. No.: B2476520
CAS No.: 1207000-08-5
M. Wt: 400.207
InChI Key: VQNGZSZIULJMBJ-UHFFFAOYSA-N
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Description

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C18H11BrFN3O2 and its molecular weight is 400.207. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial and antitubercular activities. These compounds have been evaluated for their efficacy against various strains of Mycobacterium tuberculosis, showcasing promising results as potential leads for the development of new antitubercular agents. The modification of the isoniazid structure, incorporating 1,2,4-oxadiazole derivatives, has shown in vitro efficacy comparable to existing treatments, with some compounds demonstrating activity against isoniazid-resistant non-tuberculous mycobacteria (Asif, 2014).

Anticancer Activity

The 1,3,4-oxadiazole ring, closely related to the structural motif of interest, is known for its presence in compounds with anticancer activities. Research exploring therapeutic worth of 1,3,4-oxadiazole tailored compounds highlights their potential in the treatment of various cancers. These derivatives demonstrate effective binding with different biological targets through weak interactions, leading to significant bioactivities including anticancer effects (Verma et al., 2019).

Pharmacological Applications

The pharmacological significance of oxadiazole derivatives spans across a broad spectrum, including antibacterial, anti-inflammatory, and antifungal activities. Recent research underscores the versatility of oxadiazole compounds in pharmacology, attributing their efficacy to the structural features that facilitate hydrogen bond interactions with biomacromolecules, thereby increasing pharmacological activity (Wang et al., 2022).

Properties

IUPAC Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFN3O2/c1-23-9-14(16(24)13-8-12(20)5-6-15(13)23)18-21-17(22-25-18)10-3-2-4-11(19)7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNGZSZIULJMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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